![molecular formula C16H10ClFN6 B2369751 N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1226447-33-1](/img/structure/B2369751.png)
N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
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Overview
Description
N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine, also known as CFPTA, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in the field of medicine. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Synthesis and Biological Activity
The compound is part of a broader class of chemicals involved in the synthesis and evaluation for biological activities. For instance, a study focused on the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, identifying some compounds as CGRP receptor antagonists, showcasing their potential in therapeutic applications (Lim, Dolzhenko, & Dolzhenko, 2014). Another research effort synthesized and investigated the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, exploring their potential chemical and pharmacological utility (Mironovich & Shcherbinin, 2014).
Antimicrobial Applications
Research on the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones based on triazine structures has been conducted to screen their antibacterial activity, indicating the compound's relevance in developing new antimicrobial agents (Solankee & Patel, 2004).
Targeting Adenosine Receptors
The compound's framework has been utilized to create molecular probes for the A2A adenosine receptor, indicating its utility in studying receptor interactions and potential therapeutic targets for various diseases (Kumar et al., 2011).
Synthesis and Evaluation of Derivatives
The compound is related to studies on the synthesis of fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines, exploring their chemical properties and potential applications (Eleev, Kutkin, & Zhidkov, 2015). Another study investigated the synthesis of chloro and fluoro-substituted chalcones, acetylpyrazolines, and aminopyrimidines, further highlighting the compound's role in the development of biologically active molecules (Kapadia et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to exhibit anticancer activity . They are known to interact with various cancer cell lines, suggesting that their targets could be proteins or enzymes involved in cell proliferation and survival .
Mode of Action
For instance, pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit anticancer activity, possibly by interacting with and inhibiting the function of proteins or enzymes involved in cell proliferation .
Biochemical Pathways
Based on the reported anticancer activity of related compounds, it can be inferred that this compound may affect pathways involved in cell proliferation and survival .
Result of Action
Related compounds have been reported to exhibit anticancer activity, suggesting that this compound may have similar effects .
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN6/c17-13-8-10(6-7-14(13)18)20-15-12-9-19-24(16(12)22-23-21-15)11-4-2-1-3-5-11/h1-9H,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLDAGPODNZJNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC(=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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